molecular formula C34H28N2O6 B12473044 2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate

2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate

Cat. No.: B12473044
M. Wt: 560.6 g/mol
InChI Key: ZDDBFXSUBPNFGP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and a methoxyphenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylglyoxal with a suitable quinoline derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the dioxooctahydro-methanoisoindolyl group . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The pathways involved may include inhibition of topoisomerase enzymes and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C34H28N2O6

Molecular Weight

560.6 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C34H28N2O6/c1-41-24-14-10-20(11-15-24)29(37)18-42-34(40)26-17-28(35-27-5-3-2-4-25(26)27)19-8-12-23(13-9-19)36-32(38)30-21-6-7-22(16-21)31(30)33(36)39/h2-5,8-15,17,21-22,30-31H,6-7,16,18H2,1H3

InChI Key

ZDDBFXSUBPNFGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)N5C(=O)C6C7CCC(C7)C6C5=O

Origin of Product

United States

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